molecular formula C8H9NS2 B3343498 4-(Methylthio)thiobenzamide CAS No. 53550-91-7

4-(Methylthio)thiobenzamide

Cat. No.: B3343498
CAS No.: 53550-91-7
M. Wt: 183.3 g/mol
InChI Key: IDYRNDBLKJUGKW-UHFFFAOYSA-N
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Description

4-(Methylthio)thiobenzamide is an organic compound with the molecular formula C8H9N1S2 It is characterized by the presence of a thiobenzamide group substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)thiobenzamide typically involves the reaction of thiobenzamide with methylthiolating agents under controlled conditions. One common method involves the use of thioanisole as a starting material, which undergoes a series of reactions to introduce the methylthio group onto the benzamide structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to facilitate the methylthiolation process .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)thiobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Methylthio)thiobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiprotozoal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of 4-(Methylthio)thiobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Acetoxymethyl)thiobenzamide
  • 3,4-Dimethylthiobenzamide
  • 2-Amino-4-Chlorothiobenzamide
  • 4-Amino-2-chlorothiobenzamide

Comparison: 4-(Methylthio)thiobenzamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-methylsulfanylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYRNDBLKJUGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388252
Record name 4-(Methylthio)thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53550-91-7
Record name 4-(Methylthio)thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methylthiobenzonitrile (12 g) was dissolved in a solution (130 mL) of 4N hydrogen chloride in ethyl acetate. To this solution was added O,O-diethyl dithiophosphate (15 mL) and the mixture was stirred at room temperature for 22 h. To the reaction mixture was added water (100 mL), and the mixture was extracted with ethyl acetate. The insoluble material was filtered off and the filtrate was washed with saturated brine, dried and the solvent was evaporated. The residue was recrystallized from ethyl acetate to give the title compound (10 g, yield 67%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)thiobenzamide
Reactant of Route 2
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4-(Methylthio)thiobenzamide
Reactant of Route 3
Reactant of Route 3
4-(Methylthio)thiobenzamide
Reactant of Route 4
Reactant of Route 4
4-(Methylthio)thiobenzamide
Reactant of Route 5
4-(Methylthio)thiobenzamide
Reactant of Route 6
Reactant of Route 6
4-(Methylthio)thiobenzamide

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